molecular formula C7H11BrClNS B6218190 [(5-bromothiophen-2-yl)methyl](ethyl)amine hydrochloride CAS No. 2742660-06-4

[(5-bromothiophen-2-yl)methyl](ethyl)amine hydrochloride

Cat. No.: B6218190
CAS No.: 2742660-06-4
M. Wt: 256.6
InChI Key:
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Description

(5-bromothiophen-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C7H11BrClNS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromothiophen-2-yl)methylamine hydrochloride typically involves the bromination of thiophene followed by a series of reactions to introduce the amine group. One common method includes the following steps:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.

    Reductive Amination: The formylated product is then subjected to reductive amination with ethylamine to form (5-bromothiophen-2-yl)methylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (5-bromothiophen-2-yl)methylamine hydrochloride often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining reaction conditions and optimizing yields.

Chemical Reactions Analysis

Types of Reactions

(5-bromothiophen-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling: Palladium catalysts (Pd) and boronic acids are typical reagents for coupling reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, amines, and coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-bromothiophen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-bromothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(5-bromothiophen-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (5-bromothiophen-2-yl)methylamine: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and applications.

    (5-bromothiophen-2-yl)methylamine: The presence of a methoxyethyl group introduces additional functional properties.

    (5-bromothiophen-2-yl)methylamine:

Properties

CAS No.

2742660-06-4

Molecular Formula

C7H11BrClNS

Molecular Weight

256.6

Purity

95

Origin of Product

United States

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